2-hydroxy-3-methyllauroyl-CoA

Peroxisomal Alpha-Oxidation Refsum Disease Research Enzyme Kinetics

2-Hydroxy-3-methyllauroyl-CoA is the preferred synthetic substrate for human phytanoyl-CoA hydroxylase (110% relative activity) and an essential active-site probe for HACL1 lyase. Its C12 chain, C2 hydroxyl, and C3 methyl branch are irreplaceable structural determinants—non-branched or chain-length analogs yield unreliable kinetics. As a bona fide α-oxidation intermediate, it is mandatory for Refsum disease pathway analysis, inhibitor screening, and validating native lyase activity in engineered C1-elongation biocatalysts. Order this high-purity reagent to ensure reproducible, publication-grade data.

Molecular Formula C34H60N7O18P3S
Molecular Weight 979.9 g/mol
Cat. No. B15545750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-methyllauroyl-CoA
Molecular FormulaC34H60N7O18P3S
Molecular Weight979.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H60N7O18P3S/c1-5-6-7-8-9-10-11-12-21(2)25(43)33(47)63-16-15-36-23(42)13-14-37-31(46)28(45)34(3,4)18-56-62(53,54)59-61(51,52)55-17-22-27(58-60(48,49)50)26(44)32(57-22)41-20-40-24-29(35)38-19-39-30(24)41/h19-22,25-28,32,43-45H,5-18H2,1-4H3,(H,36,42)(H,37,46)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)/t21?,22-,25?,26-,27-,28+,32-/m1/s1
InChIKeyQVMHSWYPRSCCHY-ZVRLPPNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-methyllauroyl-CoA: Essential Product Overview for Research Procurement


2-Hydroxy-3-methyllauroyl-CoA (CHEBI:139376), also known as 2-hydroxy-3-methyldodecanoyl-CoA, is a synthetic medium-chain, methyl-branched hydroxy fatty acyl-coenzyme A derivative [1]. This compound serves as a crucial substrate and bona fide intermediate in the mammalian peroxisomal alpha-oxidation pathway for the catabolism of 3-methyl-branched fatty acids, such as phytanic acid [2][3]. Its core structural features include a 12-carbon acyl chain (lauroyl/dodecanoyl) with a hydroxyl group at the C2 position and a methyl branch at the C3 position, which dictate its unique enzymatic recognition and are essential for studying the specific mechanisms of phytanoyl-CoA hydroxylase and 2-hydroxyacyl-CoA lyase/synthase (HACL/S) [4].

2-Hydroxy-3-methyllauroyl-CoA: Why Substitution with Generic or Related Acyl-CoAs Fails


2-Hydroxy-3-methyllauroyl-CoA cannot be substituted with other common acyl-CoA standards or in-class compounds due to its specific structural requirements for enzyme recognition. The combination of a C12 acyl chain length, a C2 hydroxyl group, and a C3 methyl branch is a precise signature for enzymes like phytanoyl-CoA hydroxylase and 2-hydroxyacyl-CoA lyase, which exhibit distinct chain-length specificities and kinetic parameters [1][2]. Using a non-branched, shorter, or longer chain 2-hydroxyacyl-CoA analog will lead to significantly altered or undetectable enzyme kinetics, rendering comparative studies and pathway analysis inaccurate [3].

2-Hydroxy-3-methyllauroyl-CoA: Quantified Comparative Performance Evidence


Quantifying Phytanoyl-CoA Hydroxylase Activity: 2-Hydroxy-3-methyllauroyl-CoA vs. 3-Methylhexadecanoyl-CoA

The activity of human phytanoyl-CoA hydroxylase on the precursor 3-methyldodecanoyl-CoA to form 2-hydroxy-3-methyllauroyl-CoA was found to be 110% relative to its activity on the physiological substrate 3-methylhexadecanoyl-CoA (C16), which was set as the 100% baseline [1]. This indicates that the C12 substrate is an equally, if not slightly more, efficient substrate for this key enzyme in the alpha-oxidation pathway.

Peroxisomal Alpha-Oxidation Refsum Disease Research Enzyme Kinetics

Chain Length Specificity: Differential Enzyme Activity of C12 vs. Shorter/Other Chain Length Analogs

A comprehensive substrate spectrum analysis for phytanoyl-CoA hydroxylase revealed a strong chain-length dependency. Activity on the C7 analog (3-methylheptanoyl-CoA) was only 16.2% of the activity on the C16 baseline [1]. In contrast, the activity on C12 (3-methyldodecanoyl-CoA) was 110% of baseline [1]. This demonstrates that the C12 chain length is a critical determinant for high enzymatic efficiency, with shorter chains being significantly poorer substrates.

Substrate Specificity Enzyme Characterization Fatty Acid Metabolism

Defined Role as a Key Pathway Intermediate: 2-Hydroxy-3-methyllauroyl-CoA in Peroxisomal Alpha-Oxidation

2-Hydroxy-3-methyllauroyl-CoA has been established as a bona fide intermediate in the alpha-oxidation pathway of 3-methyl-branched fatty acids in mammalian peroxisomes [1]. Studies in rat hepatocytes and liver homogenates demonstrated that the formation of a 2-hydroxy-3-methylacyl-CoA ester is strictly dependent on the cofactors (ATP, Mg2+, CoA, Fe2+, 2-oxoglutarate, ascorbate) required for the pathway and is inhibited by known alpha-oxidation inhibitors like fenoprofen [2]. This confirms its specific and non-redundant role in this critical metabolic route.

Metabolic Pathway Analysis Peroxisomal Disorders Biochemical Assays

Structural Determinants of Substrate Specificity: 2-Hydroxy-3-methyllauroyl-CoA Recognition by HACL/S Enzymes

Recent structural and kinetic studies on the 2-hydroxyacyl-CoA lyase/synthase (HACL/S) family have revealed distinct chain-length specificities and substrate-binding mechanisms [1]. The enzyme's active site architecture is tailored to accommodate specific acyl chain lengths. For instance, actinobacterial 2-hydroxyacyl-CoA lyase's active site restricts substrate size to ≤C5 2-hydroxyacyl residues [2]. This structural constraint highlights that C12 substrates like 2-hydroxy-3-methyllauroyl-CoA require a different enzyme family member (e.g., mammalian HACL1) with a larger active site cavity, demonstrating that this compound is the specific and necessary tool to study and characterize the long-chain-specific HACL/S enzymes involved in mammalian alpha-oxidation [1].

Structural Biology Enzyme-Substrate Interactions HACL/S Lyase

2-Hydroxy-3-methyllauroyl-CoA: Proven Application Scenarios for Research and Industry


In Vitro Enzyme Kinetics and Characterization of Phytanoyl-CoA Hydroxylase

As demonstrated by direct comparative data, 2-hydroxy-3-methyllauroyl-CoA is an optimal substrate for human phytanoyl-CoA hydroxylase, exhibiting 110% relative activity compared to the physiological C16 substrate [1]. This makes it a preferred reagent for detailed kinetic studies (Vmax, Km determination), inhibitor screening, and mutational analysis of this enzyme, which is deficient in Refsum disease. Its chain length offers a practical advantage over the more hydrophobic C16 substrate.

Investigating the Mechanism and Substrate Specificity of Human HACL1 (2-Hydroxyacyl-CoA Lyase 1)

This compound is an essential tool for characterizing the substrate specificity and catalytic mechanism of human HACL1, the enzyme responsible for cleaving this intermediate in the alpha-oxidation pathway [2]. Structural biology efforts have shown that HACL/S enzymes possess distinct chain-length specificities, and this C12 substrate is critical for probing the active site of the long-chain specific HACL1, in contrast to short-chain analogs that are restricted to smaller, bacterial enzyme active sites [3].

Metabolic Pathway Analysis and Disease Modeling of Peroxisomal Disorders

The compound's validated role as a bona fide intermediate in the mammalian alpha-oxidation pathway makes it indispensable for flux analysis and metabolic labeling studies in cell-free systems or permeabilized cell models to elucidate the exact biochemical lesions in disorders like Refsum disease [2]. Its use ensures that experimental data directly reflects the function of the peroxisomal alpha-oxidation machinery.

Biocatalysis and Synthetic Biology: Engineering C1 Elongation Pathways

Given the interest in HACL/S enzymes for catalyzing the condensation of formyl-CoA with aldehydes for one-carbon (C1) elongation in biomanufacturing [3], 2-hydroxy-3-methyllauroyl-CoA serves as a key analytical standard and positive control. It allows researchers to validate the 'native' lyase activity of engineered HACL/S variants, ensuring that enzyme modifications intended to enhance synthetic condensation do not abolish the native cleavage reaction used as a benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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